Boc-N-Me-Nle-OH
Overview
Description
Boc-N-Me-Nle-OH, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-norleucine, is a leucine derivative1. It is used for research purposes1.
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-N-Me-Nle-OH, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O2. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used2.
Molecular Structure Analysis
Boc-N-Me-Nle-OH has a molecular formula of C12H23NO43. Its molecular weight is 245.324.
Chemical Reactions Analysis
The Boc group in Boc-N-Me-Nle-OH is stable towards most nucleophiles and bases2. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible2. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations2.
Physical And Chemical Properties Analysis
Boc-N-Me-Nle-OH has a density of 1.1±0.1 g/cm35. Its boiling point is 362.1±25.0 °C at 760 mmHg5. The vapor pressure is 0.0±1.7 mmHg at 25°C5. The enthalpy of vaporization is 66.8±6.0 kJ/mol5. The flash point is 172.8±23.2 °C5. The index of refraction is 1.4635.
Scientific Research Applications
Brain-on-Chip Biotechnology : Brain-on-Chip (BoC) biotechnology, which involves replicating brain structures and functions on a microfluidics platform, benefits from the application of compounds like Boc-N-Me-Nle-OH. These compounds aid in providing an in vivo-like microenvironment for studying brain activity in health and disease (Forró et al., 2021).
Biological Activity Analysis : Boc-N-Me-Nle-OH has been studied for its biological activities. For instance, replacing the norleucine residue in Boc-N-Me-Nle-OH with phenylalanine significantly affects its biological activity, demonstrating the compound's importance in drug design and pharmacological studies (Goudreau et al., 1994).
Photocatalyst Development : Boc-N-Me-Nle-OH is also relevant in photocatalysis. Studies on N-doped (BiO)2CO3 hierarchical microspheres, abbreviated as N-BOC, indicate its potential as an efficient and durable photocatalyst under visible light, which is significant for environmental pollution control (Dong et al., 2012).
Peptide Synthesis : In the field of peptide synthesis, Boc-N-Me-Nle-OH is utilized for protecting amino groups during the synthesis process. This plays a crucial role in simplifying and improving the synthesis of polypeptides, which are vital in understanding human physiological processes (Yi-nan & Key, 2013).
Cancer Research : Boc-N-Me-Nle-OH's derivatives are investigated for their potential roles in apoptosis mechanisms of cancer cells. Understanding their interactions with proteins can lead to new approaches in chemotherapy (Şaş et al., 2020).
Cholecystokinin Analogs : The compound is utilized in the synthesis of cholecystokinin analogs. These analogs are significant for their agonist and antagonist effects on various receptors, offering insights for in vivo studies (Amblard et al., 1993).
Safety And Hazards
Future Directions
As a leucine derivative, Boc-N-Me-Nle-OH has potential applications in the field of peptide synthesis1. However, more research is needed to fully understand its properties and potential uses.
Relevant Papers
A paper titled “Sustainable and chemoselective N-Boc protection of amines in biodegradable deep eutectic solvent” discusses a green and practical approach for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines with di-tert-butyl dicarbonate (Boc2O)7.
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426826 | |
Record name | Boc-Menle-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Nle-OH | |
CAS RN |
117903-25-0 | |
Record name | Boc-Menle-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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